Cas no 83817-52-1 (4-Isoxazolecarboxylicacid, 3-(2-chlorophenyl)-5-methyl-, potassium salt (1:1))

4-Isoxazolecarboxylicacid, 3-(2-chlorophenyl)-5-methyl-, potassium salt (1:1) structure
83817-52-1 structure
Product Name:4-Isoxazolecarboxylicacid, 3-(2-chlorophenyl)-5-methyl-, potassium salt (1:1)
CAS No:83817-52-1
MF:C11H7ClKNO3
MW:275.729482889175
CID:728161
PubChem ID:23662484
Update Time:2025-04-19

4-Isoxazolecarboxylicacid, 3-(2-chlorophenyl)-5-methyl-, potassium salt (1:1) Chemical and Physical Properties

Names and Identifiers

    • 4-Isoxazolecarboxylicacid, 3-(2-chlorophenyl)-5-methyl-, potassium salt (1:1)
    • potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
    • potassium,3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
    • POTASSIUM 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE
    • DTXSID001003887
    • 83817-52-1
    • NS00091221
    • EINECS 280-952-3
    • Inchi: 1S/C11H8ClNO3.K/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12;/h2-5H,1H3,(H,14,15);/q;+1/p-1
    • InChI Key: PQULLUAJSYUAIT-UHFFFAOYSA-M
    • SMILES: [K+].ClC1C=CC=CC=1C1C(C(=O)[O-])=C(C)ON=1

Computed Properties

  • Exact Mass: 274.975153
  • Monoisotopic Mass: 274.975153
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 279
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.2

Experimental Properties

  • Boiling Point: 374.5°C at 760 mmHg
  • Flash Point: 180.3°C
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